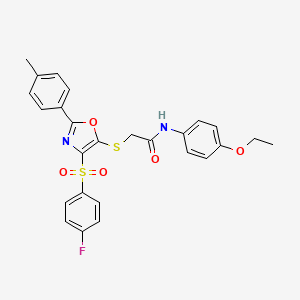

N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide

Descripción

N-(4-Ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a structurally complex acetamide derivative characterized by:

- Acetamide core: The central scaffold features a thioether-linked oxazole ring and a 4-ethoxyphenyl group attached to the amide nitrogen.

- Oxazole ring: Substituted at the 2-position with a p-tolyl (methylphenyl) group and at the 4-position with a 4-fluorophenylsulfonyl moiety.

- Key functional groups: The sulfonyl group enhances electron-withdrawing properties, while the ethoxy and methylphenyl substituents contribute steric bulk and lipophilicity.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-8-19(27)9-15-22)29-24(34-26)18-6-4-17(2)5-7-18/h4-15H,3,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALRJQIOMYEZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a synthetic compound with a complex structure that suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H19FN2O5S3

- Molecular Weight : 518.6 g/mol

- IUPAC Name : N-(4-ethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl]-2-(p-tolyl)oxazol-5-yl]thio]acetamide

This structure includes an ethoxyphenyl group, a sulfonamide moiety, and an oxazole ring, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases and metabolic disorders. Notably, the compound is investigated for its potential as an acetylcholinesterase inhibitor , which is crucial for neurotransmitter regulation in the brain. This suggests possible applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Recent research has shown that derivatives of oxazole compounds can exhibit antimicrobial properties. A related study evaluated various N-acyl derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated:

- Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 62.5 µg/mL to over 500 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4b | 62.5 | Staphylococcus aureus |

| 4b | 62.5 | Bacillus subtilis |

| Other Compounds | ≥500 | Escherichia coli |

These results suggest that modifications to the oxazole structure can enhance antimicrobial efficacy.

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, suggesting that N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide may also offer protective benefits in neurodegenerative contexts.

- Anticancer Properties : Research into structurally related compounds has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Toxicity Assessments : Toxicological evaluations indicated low toxicity profiles for several related compounds, with no significant adverse effects observed in animal models during acute toxicity studies.

Comparación Con Compuestos Similares

Structural Analogues with Oxazole Cores

Key Observations :

- The 4-fluorophenylsulfonyl group is conserved in the target and ’s compound, suggesting its role in stabilizing molecular interactions via sulfonyl-based hydrogen bonding .

Analogues with Triazole or Thiadiazole Cores

Key Observations :

- Triazole and thiadiazole cores () exhibit tautomerism and diverse electronic profiles compared to oxazole, influencing their reactivity and target selectivity.

- The 4-acetamidophenylsulfonyl group in ’s compound demonstrates bioactivity against Meloidogyne incognita, highlighting the importance of sulfonyl-acetamide hybrids in agrochemical design .

Key Observations :

- High yields (e.g., 97% in ) are achievable for oxazole derivatives with simple substituents, while bulkier groups (e.g., p-tolyl in the target) may complicate synthesis.

- The target’s multi-step synthesis likely requires optimized conditions to manage steric hindrance from the p-tolyl and ethoxyphenyl groups.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.